molecular formula C28H39N3O6 B11059939 Ethyl 1'-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4'-bipiperidine-1-carboxylate

Ethyl 1'-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4'-bipiperidine-1-carboxylate

Cat. No.: B11059939
M. Wt: 513.6 g/mol
InChI Key: OWKKIVXWFQEHHJ-UHFFFAOYSA-N
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Description

Ethyl 1’-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4’-bipiperidine-1-carboxylate is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a bipiperidine core and a butoxycarbonyl-protected phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1’-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4’-bipiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions involving piperidine derivatives.

    Introduction of the butoxycarbonyl-protected phenyl group: This step often involves the use of butoxycarbonyl chloride and a suitable base to protect the phenyl group.

    Coupling reactions: The final step involves coupling the protected phenyl group with the bipiperidine core using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow chemistry techniques to optimize reaction conditions and improve yields. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1’-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4’-bipiperidine-1-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1’-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4’-bipiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 1’-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4’-bipiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxycarbonyl group can be cleaved under acidic conditions, revealing a reactive phenyl group that can interact with biological targets. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Ethyl 1’-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4’-bipiperidine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl N-Boc-piperidine-4-carboxylate: This compound has a similar piperidine core but lacks the phenyl group.

    Ethyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: Similar in structure but with different protecting groups.

    Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester: Another related compound with a different ester group.

The uniqueness of Ethyl 1’-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4’-bipiperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H39N3O6

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 4-[1-[1-(4-butoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]piperidine-1-carboxylate

InChI

InChI=1S/C28H39N3O6/c1-3-5-18-37-27(34)22-6-8-23(9-7-22)31-25(32)19-24(26(31)33)29-14-10-20(11-15-29)21-12-16-30(17-13-21)28(35)36-4-2/h6-9,20-21,24H,3-5,10-19H2,1-2H3

InChI Key

OWKKIVXWFQEHHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4CCN(CC4)C(=O)OCC

Origin of Product

United States

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